molecular formula C8H12N4O3S B12380169 aza-TdCyd

aza-TdCyd

Cat. No.: B12380169
M. Wt: 244.27 g/mol
InChI Key: HOOZQNOZVFCJNL-YSLANXFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of aza-TdCyd involves multiple steps. Primarily utilizing chemistry applied previously to the synthesis of the des-fluoro-thio sugar, the intermediate 2-bromo-3-β-fluoro thio sugar is prepared in 11 steps and immediately coupled with silylated aza-cytosine to produce, upon deprotection, this compound . Industrial production methods for this compound are not widely documented, but the synthetic route involves complex organic synthesis techniques.

Chemical Reactions Analysis

Aza-TdCyd undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions are common in the modification of the cytidine analogs.

    Substitution: The compound can undergo substitution reactions, particularly involving the thioether and aza modifications.

    Common Reagents and Conditions: Typical reagents include silylated aza-cytosine and 2-bromo-3-β-fluoro thio sugar.

    Major Products: The primary product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions used.

Properties

Molecular Formula

C8H12N4O3S

Molecular Weight

244.27 g/mol

IUPAC Name

4-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-1,3,5-triazin-2-one

InChI

InChI=1S/C8H12N4O3S/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4?,5-,6-/m1/s1

InChI Key

HOOZQNOZVFCJNL-YSLANXFLSA-N

Isomeric SMILES

C1[C@@H](S[C@@H](C1O)CO)N2C=NC(=NC2=O)N

Canonical SMILES

C1C(C(SC1N2C=NC(=NC2=O)N)CO)O

Origin of Product

United States

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